molecular formula C17H13ClF2N4O B3501349 N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 438225-09-3

N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3501349
CAS No.: 438225-09-3
M. Wt: 362.8 g/mol
InChI Key: IQMIQZZUDXNCHX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are part of a larger family of pyrazolo pyrimidines, which are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multistep reactions . The exact method can vary depending on the specific substituents on the pyrazolo[1,5-a]pyrimidine core .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be analyzed using various spectroscopic methods . The exact structure will depend on the specific substituents on the pyrazolo[1,5-a]pyrimidine core .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, depending on the specific substituents on the pyrazolo[1,5-a]pyrimidine core . These reactions can be used to further modify the structure of the compound and potentially enhance its biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be analyzed using various methods . These properties can include solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. Some pyrazolo[1,5-a]pyrimidines have been found to inhibit certain enzymes, such as EGFR tyrosine kinase, which can lead to anticancer effects .

Safety and Hazards

The safety and hazards of pyrazolo[1,5-a]pyrimidines can depend on the specific compound. Some pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activity, which could potentially lead to safety concerns .

Future Directions

Future research on pyrazolo[1,5-a]pyrimidines could involve the synthesis of new derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action . This could lead to the development of new therapeutic agents .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N4O/c18-10-3-5-11(6-4-10)22-17(25)12-8-21-24-14(15(19)20)7-13(9-1-2-9)23-16(12)24/h3-9,15H,1-2H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIQZZUDXNCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121825
Record name N-(4-Chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438225-09-3
Record name N-(4-Chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438225-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
N-(4-chlorophenyl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

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